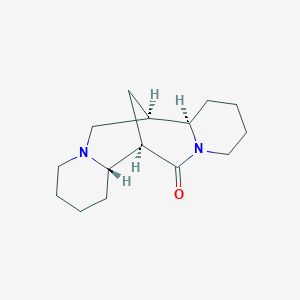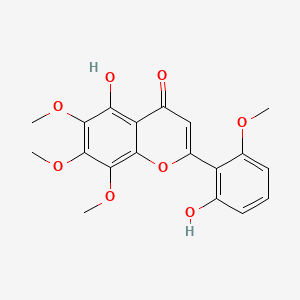
Skullcapflavone II
概要
説明
Skullcapflavone II is a flavonoid compound derived from the plant Scutellaria baicalensis. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer activities .
作用機序
- Role : NQO1 plays a crucial role in the nitro reduction of aristolochic acids (AAs), including aristolochic acid I (AAI). This reduction leads to the production of aristoloactam and AA-DNA adducts .
- Impact on Bioavailability : SFII’s binding affinity and inhibitory activity contribute to its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
Skullcapflavone II plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in the detoxification of quinones and protection against oxidative stress . This compound binds to NQO1 with a high affinity, inhibiting its activity and thereby reducing the production of reactive oxygen species (ROS). Additionally, this compound interacts with other biomolecules such as matrix metalloproteinase-1 (MMP-1), where it suppresses MMP-1 transcription and prevents the degradation of type I collagen .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human keratinocytes, it suppresses the production of pro-inflammatory cytokines such as thymus- and activation-regulated chemokine (TARC) and macrophage-derived chemokine (MDC) by inhibiting the TNF-α/IFN-γ-induced signaling pathways . In osteoclasts, this compound inhibits differentiation and function by down-regulating integrin signaling and reducing the activation of mitogen-activated protein kinases (MAPKs) . Furthermore, this compound has been shown to induce apoptosis and decrease cell growth in various cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. It inhibits the NQO1 enzyme by binding to its active site, thereby preventing the reduction of quinones and the subsequent generation of ROS . This compound also modulates the NF-κB, STAT1, and p38 MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines . Additionally, this compound down-regulates the transcription of MMP-1 by inhibiting the ERK and JNK pathways .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the activity of NQO1, thereby reducing the detoxification of quinones and the production of ROS . This compound also affects the metabolism of collagen by suppressing the transcription of MMP-1, which is responsible for collagen degradation . Additionally, this compound has been shown to regulate the JAK/STAT1 and p38 MAPK pathways, influencing the inflammatory response .
Transport and Distribution
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biological activities. In keratinocytes, this compound inhibits the activation of NF-κB, STAT1, and p38 MAPK in the cytoplasm, thereby reducing the expression of pro-inflammatory cytokines . In osteoclasts, this compound affects the signaling pathways in the cytoplasm that are responsible for cell differentiation and function
準備方法
Synthetic Routes and Reaction Conditions: Skullcapflavone II can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the extraction of flavonoids from Scutellaria baicalensis, followed by purification processes to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Scutellaria baicalensis using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify the compound .
化学反応の分析
Types of Reactions: Skullcapflavone II undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups on the flavonoid, affecting its solubility and reactivity.
Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Skullcapflavone II has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Biology: Research has shown that this compound can modulate various biological pathways, making it a valuable tool in cell biology studies.
Medicine: The compound has demonstrated potential in treating inflammatory diseases and certain types of cancer. .
類似化合物との比較
Oroxylin A: Another flavonoid from Scutellaria baicalensis with anti-inflammatory properties.
Wogonin: Known for its anti-cancer and anti-inflammatory activities.
Tectochrysin: Exhibits similar biological activities and is also derived from Scutellaria baicalensis.
Uniqueness: Skullcapflavone II stands out due to its potent inhibition of NAD(P)H quinone oxidoreductase 1, which is not as pronounced in the other similar compounds. This unique mechanism of action makes this compound particularly effective in reducing oxidative stress and inflammation .
特性
IUPAC Name |
5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-12/h5-8,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFOKBGMKVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203606 | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55084-08-7 | |
| Record name | Skullcapflavone II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55084-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Skullcapflavone II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055084087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skullcapflavone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKULLCAPFLAVONE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV62EAN2VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
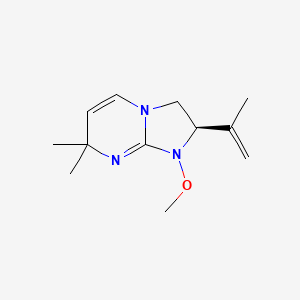

![(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B1221229.png)


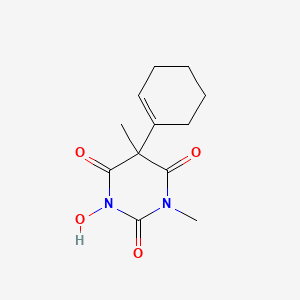
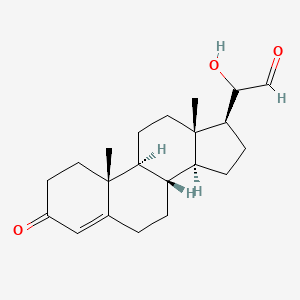
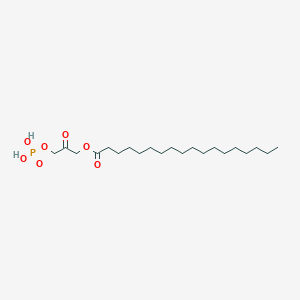
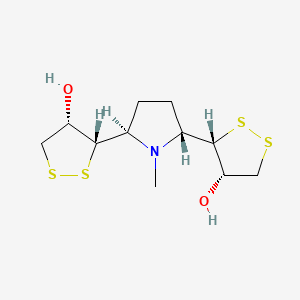
![(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione](/img/structure/B1221243.png)
